2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
The compound 2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide features a multifunctional imidazole core substituted with a hydroxymethyl group at position 5 and a benzylsulfanyl moiety at position 2. The acetamide side chain is further functionalized with a 4-methylbenzyl group. The hydroxymethyl group may enhance solubility, while the sulfanyl and methylphenyl substituents likely influence lipophilicity and target binding .
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-6-8-18(9-7-16)11-23-21(27)13-25-20(14-26)12-24-22(25)28-15-19-5-3-4-17(2)10-19/h3-10,12,26H,11,13-15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAZGGVRNFPEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=CC(=C3)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the sulfanyl group: This step involves the reaction of the imidazole derivative with a thiol compound, such as 3-methylbenzenethiol, under basic conditions.
Attachment of the aromatic substituents: This can be done via Friedel-Crafts alkylation reactions using appropriate aromatic compounds and catalysts like aluminum chloride.
Final acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nitric acid, bromine
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Reduced imidazole derivatives
Substitution: Nitrated or halogenated aromatic compounds
Scientific Research Applications
Chemical Composition
- IUPAC Name : 2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
- Molecular Formula : C21H23N5O2S
- Molecular Weight : 409.5 g/mol
Structural Features
The compound features an imidazole ring, a sulfanyl group, and aromatic substituents which contribute to its diverse biological activities. The presence of the hydroxymethyl group enhances its solubility and potential interaction with biological targets.
Antiviral Properties
Research indicates that compounds with similar imidazole structures exhibit antiviral activity against various viruses. For instance, derivatives have shown effectiveness against human adenovirus and herpes simplex virus (HSV), with IC50 values ranging from 4.5 to 6.6 µg/100 µL. Such activity is attributed to their ability to inhibit viral replication mechanisms.
Anticancer Potential
The anticancer properties of imidazole derivatives are well-documented. Comparative studies have highlighted the cytotoxic effects of related compounds on cancer cell lines. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | Triazole ring with phenyl substituents | Anticancer activity |
| 7-(4-Chloro-phenyl)-imidazo[2,1-c][1,2,4]triazole | Imidazo-triazole core | Cytotoxic properties |
These findings suggest that structural modifications can enhance the biological activity of these compounds.
Anti-inflammatory and Antimicrobial Effects
The sulfanyl group present in the compound is associated with increased anti-inflammatory and antimicrobial activities. Compounds with similar structures have demonstrated potent effects against both drug-sensitive and resistant bacterial strains, indicating their potential as therapeutic agents in treating infections.
Synthetic Routes
The synthesis of this compound typically involves multiple steps starting from simpler precursors. Key methods include:
- Cyclization Reactions : Formation of the imidazole core through cyclization of appropriate precursors under controlled conditions.
- Functionalization : Introduction of hydroxymethyl and sulfanyl groups via nucleophilic substitution reactions.
- Purification Techniques : Advanced methods such as chromatography are employed to isolate the final product with high purity.
Industrial Production
Optimizing reaction conditions for industrial production is crucial for maximizing yield and purity. High-throughput synthesis techniques may also be utilized to facilitate large-scale production.
Case Studies and Research Findings
Several studies have explored the applications of imidazole derivatives in medicinal chemistry:
- Antiviral Activity Study : A study demonstrated the effectiveness of similar compounds against viral strains, emphasizing structure-activity relationships that enhance antiviral efficacy.
- Anticancer Research : Clinical trials involving imidazole derivatives showed promising results in reducing tumor size in specific cancer types, highlighting their potential as chemotherapeutic agents.
- Anti-inflammatory Mechanisms : Research has illustrated how these compounds modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes essential for bacterial survival. If it has anticancer properties, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Biological Activity
The compound 2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule with potential biological activities. Its structure features an imidazole ring, a sulfanyl group, and multiple aromatic rings, which may contribute to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and the introduction of various functional groups. The following steps are commonly employed:
- Formation of the Imidazole Ring : Achieved through cyclization reactions involving amido-nitriles.
- Introduction of Functional Groups : This includes attaching the hydroxymethyl and sulfanyl groups via nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to or lower than those of standard antibiotics like kanamycin B, indicating their potential as effective antimicrobial agents .
Anticancer Potential
Research has demonstrated that imidazole derivatives can inhibit key enzymes involved in cancer cell proliferation. For example, similar compounds have been reported to inhibit dihydrofolate reductase (DHFR), crucial for DNA synthesis in cancer cells. By blocking this enzyme, these compounds can hinder tumor growth and induce apoptosis in cancerous cells .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Binding to and inhibiting specific enzymes involved in metabolic pathways.
- Receptor Interaction : Potential interactions with receptors that modulate physiological responses.
Case Studies and Research Findings
A review of literature reveals several promising findings regarding the biological activity of imidazole derivatives:
- Antimicrobial Efficacy : A study reported that a structurally similar compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those of established antibiotics .
- Anticancer Activity : Another research highlighted a related imidazole derivative's ability to inhibit cell proliferation in various cancer cell lines, demonstrating its potential as a chemotherapeutic agent .
- Mechanistic Insights : Detailed studies have elucidated the binding interactions between these compounds and their molecular targets, providing insights into their pharmacological profiles .
Data Summary
| Property | Value/Description |
|---|---|
| Chemical Structure | This compound |
| Antimicrobial Activity | Effective against S. aureus, E. coli, etc. |
| MIC Values | Comparable to kanamycin B |
| Anticancer Mechanism | Inhibits DHFR; induces apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
